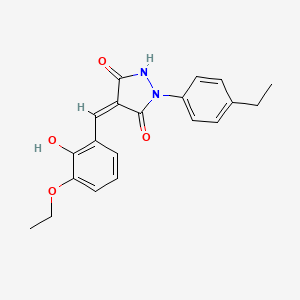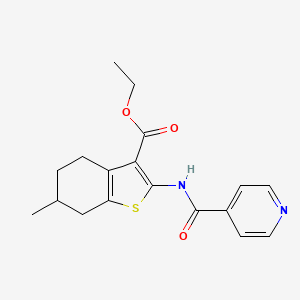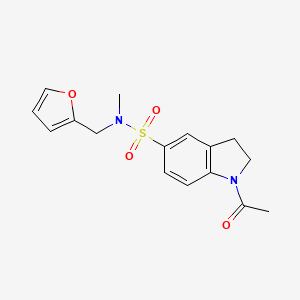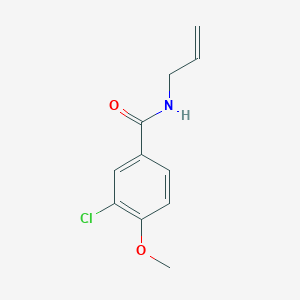![molecular formula C16H17NO4S B5149207 3-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B5149207.png)
3-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoic acid, commonly known as MPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. MPPA is a derivative of sulfonylurea, a class of compounds that has been extensively studied for their hypoglycemic effects.
Mécanisme D'action
The mechanism of action of MPPA involves its interaction with various targets in the body. In neuroscience, MPPA inhibits the activity of glutamate receptors by binding to their allosteric site. In cancer research, MPPA induces apoptosis by activating the caspase pathway. In diabetes research, MPPA stimulates insulin secretion by activating the ATP-sensitive potassium channels in pancreatic beta cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPPA depend on the target it interacts with. In neuroscience, MPPA reduces the excitotoxicity of glutamate by inhibiting its receptors, leading to neuroprotection. In cancer research, MPPA induces apoptosis in cancer cells, leading to their death. In diabetes research, MPPA stimulates insulin secretion, leading to a decrease in blood glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
MPPA has several advantages for lab experiments such as its high potency, selectivity, and stability. However, MPPA also has some limitations such as its low solubility, which can make it difficult to administer in vivo. Additionally, MPPA has not been extensively studied in humans, which limits its potential applications in clinical settings.
Orientations Futures
There are several future directions for research on MPPA. In neuroscience, MPPA can be studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and epilepsy. In cancer research, MPPA can be studied for its potential applications in combination therapy with other anticancer drugs. In diabetes research, MPPA can be studied for its potential applications in the treatment of type 2 diabetes. Additionally, further studies can be conducted to investigate the safety and efficacy of MPPA in humans.
Conclusion:
In conclusion, MPPA is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. MPPA has been studied for its potential applications in neuroscience, cancer, and diabetes research. The mechanism of action of MPPA involves its interaction with various targets in the body, leading to its biochemical and physiological effects. MPPA has several advantages for lab experiments, but also has some limitations. There are several future directions for research on MPPA, which can further enhance our understanding of this compound and its potential applications in various research fields.
Méthodes De Synthèse
The synthesis of MPPA involves the reaction of 4-methylbenzenesulfonyl chloride with phenylalanine methyl ester, followed by acid hydrolysis. The resulting product is MPPA, which can be purified through recrystallization. The purity of MPPA can be confirmed through various analytical techniques such as NMR, IR, and HPLC.
Applications De Recherche Scientifique
MPPA has been studied for its potential applications in various research fields such as neuroscience, cancer, and diabetes. In neuroscience, MPPA has been found to inhibit the activity of glutamate receptors, which are involved in the pathogenesis of various neurological disorders such as Alzheimer's disease and epilepsy. In cancer research, MPPA has been found to inhibit the growth of cancer cells by inducing apoptosis. In diabetes research, MPPA has been found to stimulate insulin secretion, making it a potential candidate for the treatment of type 2 diabetes.
Propriétés
IUPAC Name |
3-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-7-9-14(10-8-12)22(20,21)17-15(11-16(18)19)13-5-3-2-4-6-13/h2-10,15,17H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJUVIVIOYVSRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5149128.png)
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B5149139.png)

![1-(2-methoxyethyl)-4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5149142.png)
![ethyl 4-[3-acetyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B5149147.png)

![3-[2-(benzyloxy)phenyl]-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B5149162.png)
![4-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5149166.png)


![1-[(4-tert-butylcyclohexyl)oxy]-3-(4-morpholinyl)-2-propanol hydrochloride](/img/structure/B5149178.png)
![ethyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5149185.png)
![5-[(3-bromobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5149186.png)
![N-(4-fluorobenzyl)-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5149197.png)